![molecular formula C9H14N2O3 B1461484 4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid CAS No. 1153313-94-0](/img/structure/B1461484.png)
4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid
Overview
Description
“4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid” is a biochemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid” is 1S/C9H14N2O3/c1-2-4-7-10-8(14-11-7)5-3-6-9(12)13/h2-6H2,1H3,(H,12,13) . This indicates that the compound contains nine carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms .Physical And Chemical Properties Analysis
The compound is an oil at room temperature .Scientific Research Applications
Proteomics Research
4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used as a biochemical tool to investigate protein interactions and modifications, aiding in the understanding of cellular processes .
Drug Development
As a research chemical, this compound may serve as a building block in the synthesis of potential drug candidates. Its structure could be pivotal in the creation of novel therapeutic agents, particularly those targeting diseases where the oxadiazole ring is of pharmacological interest .
Biochemical Assays
In biochemical assays, this compound could be used to study enzyme-substrate interactions, especially in enzymes that recognize the oxadiazole moiety. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds have been shown to potentially act as agonists of type δ/β peroxisome proliferator-activated receptors (pparδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis.
properties
IUPAC Name |
4-(3-propyl-1,2,4-oxadiazol-5-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-2-4-7-10-8(14-11-7)5-3-6-9(12)13/h2-6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYDTYGTSNWBNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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